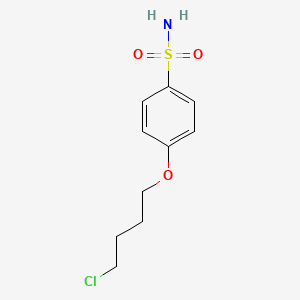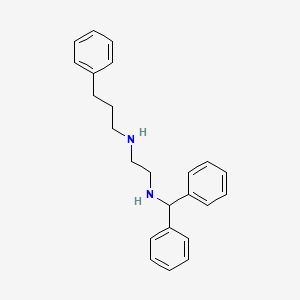![molecular formula C13H23N3O2 B14212675 Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- CAS No. 824938-94-5](/img/structure/B14212675.png)
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is a complex organic compound characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a piperazine ring containing a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions including acylation, cyclization, and formylation to introduce the piperazine and formyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution on the piperazine ring.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring may also interact with biological membranes or other macromolecules, influencing the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is unique due to the presence of the formyl group on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
824938-94-5 |
|---|---|
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-(4-formylpiperazin-1-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C13H23N3O2/c1-11(18)14-12-4-2-3-5-13(12)16-8-6-15(10-17)7-9-16/h10,12-13H,2-9H2,1H3,(H,14,18)/t12-,13-/m1/s1 |
Clave InChI |
AFBKPWQWPLKLRJ-CHWSQXEVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCN(CC2)C=O |
SMILES canónico |
CC(=O)NC1CCCCC1N2CCN(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


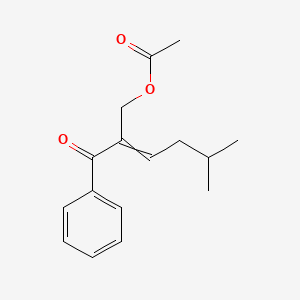
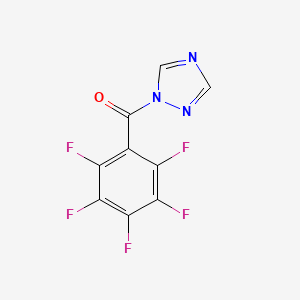
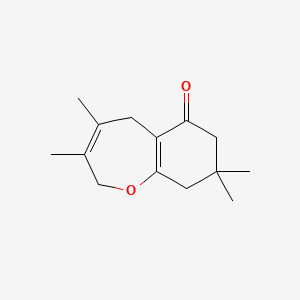
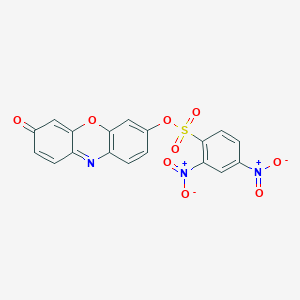
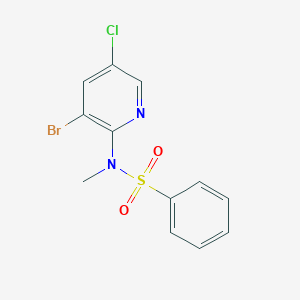
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
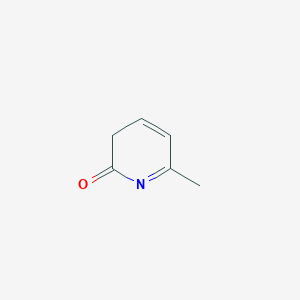
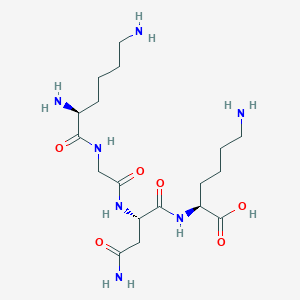
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
